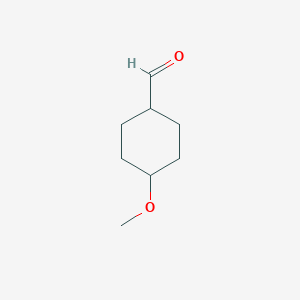

4-Methoxycyclohexane-1-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBWGQDHNJVXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120552-57-0 | |

| Record name | 4-methoxycyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxycyclohexane-1-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 4-methoxycyclohexane-1-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document is intended for an audience of researchers, scientists, and professionals in drug development. Three distinct and plausible synthetic strategies are presented: Functional Group Interconversion, Hydroformylation of an Alkene Precursor, and a Diels-Alder Cycloaddition approach. Each pathway is discussed in detail, elucidating the underlying chemical principles, causality behind experimental choices, and step-by-step protocols for key transformations. This guide emphasizes scientific integrity, providing a self-validating system of protocols and authoritative references to support the presented methodologies.

Introduction

This compound is a bifunctional molecule featuring a cyclohexane scaffold, a methoxy ether, and a reactive aldehyde group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecular architectures. The cyclohexane ring provides a three-dimensional framework, while the methoxy and aldehyde moieties offer handles for a variety of chemical transformations. This guide explores logical and field-proven synthetic routes to access this important compound, providing both theoretical grounding and practical experimental details.

Pathway 1: Synthesis via Functional Group Interconversion

This initial pathway represents a classic and reliable approach, commencing with a commercially available starting material and proceeding through a series of well-established functional group manipulations. The core strategy involves the selective oxidation of a primary alcohol in the presence of a secondary alcohol, followed by the methylation of the remaining hydroxyl group.

Logical Framework: Pathway 1

Caption: Logical flow for the synthesis of this compound via functional group interconversion.

Step 1: Selective Oxidation of 4-(Hydroxymethyl)cyclohexanol

The critical step in this sequence is the chemoselective oxidation of the primary alcohol of the starting diol, cis/trans-4-(hydroxymethyl)cyclohexanol, to an aldehyde without affecting the secondary alcohol. Several mild oxidation methods are suitable for this transformation, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being prominent examples due to their high selectivity for primary alcohols.[1][2]

Causality of Experimental Choice:

The Swern oxidation is chosen here for its effectiveness at low temperatures, which minimizes side reactions, and its tolerance of a wide range of functional groups.[3] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species in situ. A hindered non-nucleophilic base, such as triethylamine, is used to promote the elimination reaction that forms the aldehyde.[1]

Experimental Protocol: Swern Oxidation

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (2.4 equivalents) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of cis/trans-4-(hydroxymethyl)cyclohexanol (1.0 equivalent) in DCM slowly to the reaction mixture.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for an additional 10 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield cis/trans-4-hydroxycyclohexane-1-carbaldehyde.

Step 2: Methylation of 4-Hydroxycyclohexane-1-carbaldehyde

The second step involves the conversion of the secondary hydroxyl group to a methoxy ether via the Williamson ether synthesis.[4][5] This reaction proceeds through an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol, acts as a nucleophile and attacks a methylating agent.[5]

Causality of Experimental Choice:

Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the sodium alkoxide.[6] Methyl iodide is a highly reactive and efficient methylating agent for SN2 reactions.[7]

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of cis/trans-4-hydroxycyclohexane-1-carbaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford cis/trans-4-methoxycyclohexane-1-carbaldehyde.

Pathway 2: Synthesis via Hydroformylation

This pathway introduces the aldehyde functionality directly onto a pre-existing methoxy-substituted cyclohexane ring through a hydroformylation reaction. This approach is atom-economical and can be highly efficient with the appropriate catalytic system.

Logical Framework: Pathway 2

Caption: Logical flow for the synthesis of this compound via hydroformylation.

Hydroformylation of 4-Methoxycyclohexene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across an alkene double bond.[8] This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[9] The regioselectivity of the hydroformylation of substituted cyclohexenes can be influenced by the choice of catalyst and ligands.[9]

Causality of Experimental Choice:

A rhodium-based catalyst, such as Rh(acac)(CO)₂, is often preferred for its high activity and selectivity under milder conditions compared to cobalt catalysts.[10] The use of phosphine ligands, like triphenylphosphine (PPh₃), can further influence the regioselectivity and stability of the catalyst.

Experimental Protocol: Hydroformylation

-

In a high-pressure autoclave, place 4-methoxycyclohexene (1.0 equivalent) and the rhodium catalyst (e.g., 0.1-1 mol% Rh(acac)(CO)₂) in a suitable solvent such as toluene or benzene.

-

If desired, add a ligand such as triphenylphosphine (e.g., 1-10 equivalents relative to rhodium).

-

Seal the autoclave, purge with syngas (a mixture of carbon monoxide and hydrogen, typically 1:1), and then pressurize to the desired pressure (e.g., 20-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by techniques such as GC or TLC.

-

After completion, cool the autoclave to room temperature and carefully vent the excess gas.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to yield this compound.

Pathway 3: Synthesis via Diels-Alder Cycloaddition

This elegant approach constructs the six-membered ring of the target molecule through a [4+2] cycloaddition reaction, a powerful tool in organic synthesis for forming cyclic systems with good stereochemical control.[11]

Logical Framework: Pathway 3

Caption: Logical flow for the synthesis of this compound via a Diels-Alder reaction.

Step 1: Diels-Alder Reaction of 1-Methoxy-1,3-butadiene and Acrolein

The Diels-Alder reaction between 1-methoxy-1,3-butadiene (the diene) and acrolein (the dienophile) will form a substituted cyclohexene ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the diene and dienophile.[12]

Causality of Experimental Choice:

The electron-donating methoxy group on the diene and the electron-withdrawing aldehyde group on the dienophile facilitate a normal-electron-demand Diels-Alder reaction. The reaction is typically performed under thermal conditions.

Experimental Protocol: Diels-Alder Reaction

-

In a sealed tube, combine 1-methoxy-1,3-butadiene (1.0 equivalent) and acrolein (1.2 equivalents). A small amount of a polymerization inhibitor, such as hydroquinone, may be added.

-

Heat the mixture at a temperature between 100-150 °C for several hours.

-

Monitor the reaction by GC or NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Purify the resulting adduct, 4-methoxycyclohex-3-ene-1-carbaldehyde, by distillation under reduced pressure or by flash column chromatography.

Step 2: Catalytic Hydrogenation of the Cyclohexene Ring

The final step is the reduction of the carbon-carbon double bond in the cyclohexene ring to afford the saturated cyclohexane system. Catalytic hydrogenation is the most common and efficient method for this transformation.

Causality of Experimental Choice:

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions.[13] Hydrogen gas is the reducing agent, and the reaction is typically carried out in a solvent like ethanol or ethyl acetate.

Experimental Protocol: Catalytic Hydrogenation

-

To a solution of 4-methoxycyclohex-3-ene-1-carbaldehyde (1.0 equivalent) in ethanol, add a catalytic amount of 10% palladium on carbon (e.g., 1-5 mol% Pd).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by distillation or chromatography.

Data Summary

| Pathway | Key Reactions | Starting Materials | Typical Reagents | Advantages | Disadvantages |

| 1 | Selective Oxidation, Williamson Ether Synthesis | cis/trans-4-(Hydroxymethyl)cyclohexanol | Oxalyl chloride, DMSO, Triethylamine, Sodium hydride, Methyl iodide | Reliable, well-established reactions, commercially available starting material. | Multi-step, requires careful control of oxidation step. |

| 2 | Hydroformylation | 4-Methoxycyclohexene | Rhodium or Cobalt catalyst, Syngas (CO/H₂) | Atom-economical, potentially a single step from an alkene. | Requires high-pressure equipment, regioselectivity can be a challenge. |

| 3 | Diels-Alder Reaction, Catalytic Hydrogenation | 1-Methoxy-1,3-butadiene, Acrolein | Heat, Palladium on carbon, Hydrogen gas | Excellent for ring formation, good stereochemical control is possible. | The diene may not be commercially available and might require preparation. |

Conclusion

This guide has detailed three distinct and viable synthetic pathways to this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific equipment and expertise available in the laboratory. Pathway 1 offers a robust and reliable route using standard organic transformations. Pathway 2 presents a more modern and atom-economical approach, albeit with the requirement for specialized high-pressure equipment. Pathway 3 provides an elegant convergent synthesis that is a hallmark of strategic organic chemistry. Each described protocol is grounded in established chemical principles and supported by authoritative literature, providing researchers with a solid foundation for the synthesis of this important chemical intermediate.

References

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Chegg. Solved C.Reaction of (1Z)-1-Methoxy-1,3-butadiene with | Chegg.com. [Link]

-

YouTube. Diels Alder Reaction Experiment Part 1, Prelab. [Link]

-

MSU chemistry. Swern Oxidation Proceedure. [Link]

-

Chemistry Steps. Swern Oxidation. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

YouTube. Swern oxidation of primary and secondary alcohols. [Link]

-

YouTube. Williamson Ether Synthesis Mechanism 003. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

RSC Publishing. Hydroformylation of alkenes by use of rhodium complex catalysts. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

LibreTexts. Swern oxidation. [Link]

-

PMC. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. [Link]

-

ResearchGate. (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. [Link]

-

RSC Publishing. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. [Link]

-

ResearchGate. Rhodium-Catalyzed Hydroformylation. [Link]

-

Chegg. Solved C.Reaction of (1Z)-1-Methoxy-1,3-butadiene with | Chegg.com. [Link]

-

RSC Publishing. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. [Link]

-

ScholarBank@NUS. The unmodified homogeneous rhodium-catalyzed hydroformylation of cyclohexene and the search for monometallic catalytic binuclear elimination. [Link]

-

Wikipedia. Hydroformylation. [Link]

-

Sciforum. Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study.. [Link]

-

MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

-

MDPI. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. [Link]

-

ResearchGate. (PDF) Selective Hydrogenation of Benzene to Cyclohexene Over Colloidal Ruthenium Catalyst Stabilized by Silica. [Link]

-

ResearchGate. Synthesis, Characterization and Catalytic Activity in the Hydrogenation of Cyclohexene with Molybdenum Carbide. [Link]

Sources

- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. DSpace [scholarbank.nus.edu.sg]

- 9. researchgate.net [researchgate.net]

- 10. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

4-Methoxycyclohexane-1-carbaldehyde: Technical Guide to Synthesis, Properties, and Application

[1]

Part 1: Executive Summary

4-Methoxycyclohexane-1-carbaldehyde is a versatile alicyclic building block, increasingly utilized in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] Its value lies in its bifunctionality: the aldehyde handle allows for rapid diversification (via reductive amination or olefination), while the distal methoxy group serves as a stable, polar ether motif that can modulate lipophilicity (LogD) and metabolic stability without acting as a hydrogen bond donor.

This guide provides a rigorous technical analysis of the compound's stereochemical behavior, a validated synthetic workflow, and handling protocols designed to maximize yield and isomeric purity in drug discovery campaigns.

Part 2: Structural Analysis & Stereochemistry

The physicochemical behavior of this compound is dominated by the stereochemical relationship between the formyl (-CHO) group at C1 and the methoxy (-OMe) group at C4.[1]

Conformational Thermodynamics

In 1,4-disubstituted cyclohexanes, the relative orientation of substituents dictates thermodynamic stability.

-

Trans-Isomer (Thermodynamic Product): Both the formyl and methoxy groups can occupy equatorial positions (diequatorial).[1] This minimizes 1,3-diaxial interactions and is the lowest energy conformer.

-

Cis-Isomer (Kinetic/Higher Energy): Requires one substituent to be axial while the other is equatorial.[1]

For medicinal chemistry applications, controlling this ratio is critical, as the spatial projection of the methoxy group can drastically alter binding affinity.

Visualization: Stereochemical Equilibrium

The following diagram illustrates the equilibration between isomers. Under basic conditions, the cis isomer can epimerize to the more stable trans form via the enolate intermediate.

Part 3: Synthetic Methodologies

While this compound is commercially available, batch variability in cis/trans ratios often necessitates in-house synthesis or purification.[1] The most robust route proceeds via the reduction of the corresponding carboxylic acid, which allows for stereochemical control at the starting material stage.

Validated Workflow: Acid to Aldehyde

This protocol avoids the over-reduction often seen with nitrile precursors and provides a handle for isomer separation at the alcohol stage if necessary.

Step 1: Reduction of 4-Methoxycyclohexanecarboxylic Acid[1]

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or BH₃[1]·THF.

-

Solvent: Anhydrous THF.

-

Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

-

Key Insight: If starting with a mixture of acid isomers, the resulting alcohols (4-methoxycyclohexylmethanol) often have significantly different boiling points or crystallization properties, allowing for enrichment of the trans-isomer before the final oxidation.

Step 2: Oxidation to Carbaldehyde

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).[1]

-

Why DMP? DMP is preferred for small-scale (<10g) synthesis due to mild conditions (room temperature, neutral pH) that minimize epimerization of the alpha-carbon.[1]

-

Protocol:

Part 4: Chemical Reactivity & Applications[1]

Reductive Amination (Primary Application)

The aldehyde is highly reactive toward primary and secondary amines.

-

Standard Protocol:

-

Self-Validating Check: Monitor the disappearance of the aldehyde proton signal (~9.6 ppm) in ¹H NMR.

Wittig/Horner-Wadsworth-Emmons

Useful for extending the carbon chain.[1] The steric bulk of the C4-methoxy group is distal enough that it rarely interferes with C1 reactivity, but it does influence the solubility profile of the products.

Part 5: Quality Control & Handling

Identification & Purity[1][2][3][4]

-

¹H NMR (CDCl₃):

-

Aldehyde proton: Doublet (or broad singlet) at ~9.6–9.8 ppm.[1]

-

Methoxy group: Singlet at ~3.3 ppm.[1]

-

Cis/Trans Determination: Analyze the coupling constant of the H1 proton (alpha to carbonyl). In the trans-isomer (axial H1), the coupling constants with adjacent axial protons will be large (~10-12 Hz, triplet of triplets appearance). In the cis-isomer (equatorial H1), couplings are smaller (<5 Hz).[1]

-

-

Storage:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Store under Argon/Nitrogen.[1] Aldehydes are prone to autoxidation to the carboxylic acid upon exposure to air.

-

Safety Profile

References

-

PubChem Compound Summary. (2025). This compound.[1][4][2] National Center for Biotechnology Information.[1] Link[1]

-

Afanasyev, O. I., et al. (2019).[1][5] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Link[1]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational analysis).

-

Abdel-Magid, A. F., et al. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

Sources

- 1. This compound | C8H14O2 | CID 297919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 13839437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methoxycyclohexane-1-carbaldehyde | C8H14O2 | CID 12148227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methoxy-4-methylcyclohexane-1-carbaldehyde 97% | CAS: 1637310-67-8 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

"4-Methoxycyclohexane-1-carbaldehyde" CAS number 120552-57-0

CAS Number: 120552-57-0 Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol

Executive Summary

4-Methoxycyclohexane-1-carbaldehyde is a versatile alicyclic building block employed extensively in the synthesis of pharmaceutical intermediates and agrochemicals. Distinguished by its cyclohexane core, it offers a lipophilic scaffold with defined stereochemistry (cis/trans isomerism) that can modulate the pharmacokinetic profile of drug candidates—specifically improving metabolic stability and oral bioavailability compared to planar aromatic analogues. This guide provides a rigorous technical analysis of its physicochemical properties, stereoselective synthesis, and application in high-value medicinal chemistry workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exists primarily as two diastereomers: cis and trans. The thermodynamic stability of the cyclohexane ring dictates the prevalence of these isomers, a critical factor in synthesis and storage.

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 120552-57-0 | Covers stereoisomeric mixtures |

| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon air exposure |

| Boiling Point | ~85–90 °C at 15 mmHg | Predicted / Analogous data |

| Density | ~1.02 g/mL | |

| Solubility | DCM, THF, MeOH, EtOAc | Sparingly soluble in water |

| Flash Point | > 60 °C (Estimated) | Combustible liquid (Class IIIA) |

Stereochemical Considerations

-

Trans-Isomer (Thermodynamic): In the trans-1,4-disubstituted cyclohexane, both the formyl (-CHO) and methoxy (-OCH₃) groups can adopt the diequatorial conformation. This minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable (ΔG ≈ 1.0–1.5 kcal/mol lower than cis).

-

Cis-Isomer (Kinetic): Requires one substituent to be axial while the other is equatorial.[1] It is often the minor product in thermodynamic equilibration but can be accessed via specific kinetic reductions.

Synthetic Pathways & Manufacturing[4]

The synthesis of this compound typically proceeds via the reduction of aromatic precursors or the oxidation of saturated alcohols. The Ester Reduction Route is preferred for its ability to control stereochemistry prior to the final step.

3.1. Route A: Thermodynamic Control via Ester Reduction (Recommended)

This route ensures high diastereomeric purity by equilibrating the intermediate ester to the stable trans-configuration before reduction.

-

Hydrogenation: Methyl 4-methoxybenzoate is hydrogenated (Rh/Al₂O₃, 50 bar H₂) to yield Methyl 4-methoxycyclohexanecarboxylate (cis/trans mixture).

-

Equilibration: Treatment with NaOMe in MeOH at reflux converts the mixture to the thermodynamic trans-ester (>95% trans).

-

Selective Reduction: The trans-ester is reduced with Diisobutylaluminum hydride (DIBAL-H) at -78°C to yield the aldehyde.

3.2. Route B: Oxidation of 4-Methoxycyclohexylmethanol

If the alcohol precursor is available, mild oxidation (Swern or TEMPO) yields the aldehyde. Note that aggressive oxidants (Jones reagent) will over-oxidize to the carboxylic acid.

Visualization of Synthetic Logic:

Figure 1: Stereoselective synthesis pathway maximizing the yield of the thermodynamically stable trans-isomer.

Experimental Protocol: DIBAL-H Reduction

Standard Operating Procedure for the conversion of Methyl 4-methoxycyclohexanecarboxylate to the Aldehyde.

Reagents:

-

Methyl 4-methoxycyclohexanecarboxylate (10.0 mmol)

-

DIBAL-H (1.0 M in Toluene, 11.0 mmol, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Rochelle’s Salt (Potassium sodium tartrate) saturated solution

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add the ester (1.72 g, 10 mmol) and anhydrous DCM (40 mL). Cool the system to -78 °C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70 °C to prevent over-reduction to the alcohol.

-

Monitoring: Stir at -78 °C for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The ester spot (Rf ~0.6) should disappear; the aldehyde spot (Rf ~0.5) will appear.

-

Quench: Critical Step. While still at -78 °C, quench by adding Methanol (2 mL) followed by saturated Rochelle’s salt solution (20 mL).

-

Workup: Allow the mixture to warm to room temperature and stir vigorously for 1–2 hours until the aluminum emulsion clears and two distinct layers form.

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton doublet at δ 9.6–9.8 ppm .

-

Stereochemistry Check: The coupling constant (

) of the proton adjacent to the aldehyde (H-1) helps distinguish isomers.

Reactivity & Applications in Drug Discovery[3][7]

The aldehyde functionality serves as a "linchpin" for divergent synthesis. Its primary utility lies in Reductive Amination , allowing the attachment of the lipophilic 4-methoxycyclohexyl motif to amine-bearing pharmacophores.

5.1. Reductive Amination (General Protocol)[2]

-

Reagents: Amine (R-NH₂), NaBH(OAc)₃ (STAB), DCE or THF, Acetic Acid.[2]

-

Mechanism: Formation of the iminium ion followed by rapid hydride delivery.

-

Advantage: The 4-methoxy group improves metabolic stability (blocking metabolic oxidation at the 4-position) compared to an unsubstituted cyclohexane.

5.2. Divergent Reactivity Map

Figure 2: Divergent synthetic utility of the aldehyde core.

Handling, Stability & Safety

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding carboxylic acid (4-methoxycyclohexanecarboxylic acid) upon prolonged exposure to air.

-

Safety Hazards (GHS):

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

-

PubChem Compound Summary. "this compound (CAS 120552-57-0)".[5] National Center for Biotechnology Information. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link (Foundational protocol for reductive amination).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer, 2007.

- Mander, L. N. "Stereoselective Synthesis." Comprehensive Organic Synthesis, Vol 2. Pergamon Press. (Reference for stereocontrol in alicyclic reductions).

Sources

"4-Methoxycyclohexane-1-carbaldehyde" molecular weight and formula

Molecular Characterization, Synthesis Strategies, and Applications in Medicinal Chemistry

Executive Summary

4-Methoxycyclohexane-1-carbaldehyde (CAS: 120552-57-0) is a functionalized cyclohexane derivative serving as a critical aliphatic scaffold in modern drug discovery.[1] Characterized by a molecular weight of 142.20 g/mol and the formula C₈H₁₄O₂ , this compound acts as a versatile "linker" module, bridging pharmacophores while modulating lipophilicity and metabolic stability.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and handling protocols, designed for researchers requiring high-purity inputs for reductive aminations, Wittig olefinations, or heterocycle formation.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Core Molecular Data

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 120552-57-0 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| SMILES | COC1CCC(CC1)C=O[1][2][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (Est.) | 75–80 °C at 15 mmHg (approx. 180–190 °C at atm) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water |

Stereochemistry: The Cis/Trans Isomerism

The 1,4-disubstitution pattern on the cyclohexane ring creates two diastereomers.[1] Understanding this geometry is vital for structure-activity relationship (SAR) studies.[1]

-

Trans-Isomer (Thermodynamically Favored): Both the formyl (-CHO) and methoxy (-OCH₃) groups occupy equatorial positions in the chair conformation.[1] This minimizes 1,3-diaxial interactions, making the trans isomer the dominant species after equilibration.[1]

-

Cis-Isomer: One substituent is axial while the other is equatorial.[1] This isomer is higher in energy and often converts to the trans form under basic or acidic conditions.[1]

Figure 1: Thermodynamic drive toward the diequatorial trans-isomer.

Synthesis & Manufacturing Methodologies

High-purity synthesis typically follows one of two primary pathways depending on the starting material availability: Oxidation of the Alcohol or Homologation of the Ketone .[1]

Route A: Oxidation of 4-Methoxycyclohexylmethanol

This is the preferred route for laboratory scale when the alcohol precursor is available.[1] It avoids the harsh conditions of reduction and offers high yield.[1][4]

-

Precursor: 4-Methoxycyclohexylmethanol.[1]

-

Reagents: Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) or Dess-Martin Periodinane (DMP).[1]

-

Protocol Insight: Avoid Jones reagent (CrO₃/H₂SO₄) as it may over-oxidize the aldehyde to the carboxylic acid.[1]

Route B: Wittig Homologation from 4-Methoxycyclohexanone

This route is ideal when building the carbon skeleton from the commercially abundant ketone.[1]

-

Wittig Reaction: React 4-methoxycyclohexanone with (methoxymethyl)triphenylphosphonium chloride and a strong base (KOtBu or NaHMDS).[1]

-

Intermediate: Formation of the enol ether (4-methoxy-1-(methoxymethylene)cyclohexane).

-

Hydrolysis: Acidic hydrolysis (HCl/THF) converts the enol ether directly to the aldehyde.[1]

Figure 2: Convergent synthetic strategies for this compound.

Applications in Drug Discovery[1][9]

As a non-aromatic lipophilic spacer, this aldehyde is highly valued in Medicinal Chemistry for "Escape from Flatland" strategies—moving away from planar aromatic rings to improve solubility and target selectivity.[1]

Reductive Amination (Fragment Coupling)

The aldehyde is most frequently reacted with primary or secondary amines to form secondary/tertiary amines.[1]

-

Mechanism: Formation of imine/iminium ion followed by reduction.[1]

-

Reducing Agents: Sodium triacetoxyborohydride (STAB) is preferred for its mildness, avoiding reduction of the aldehyde prior to imine formation.[1]

-

Application: Synthesis of GPCR ligands (e.g., Dopamine or Serotonin receptor modulators) where the cyclohexane ring mimics the piperidine or phenyl ring of endogenous ligands.[1]

Olefination (Linker Extension)

Reaction with phosphonate esters (Horner-Wadsworth-Emmons) or phosphonium salts (Wittig) yields α,β-unsaturated systems, useful for Michael acceptors or further chain elongation.[1]

Analytical Characterization & Quality Control

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.60 – 9.75 | Doublet (d) | 1H |

| Methoxy (-OCH₃) | 3.30 – 3.35 | Singlet (s) | 3H |

| Methine (H-C-O) | 3.05 – 3.20 | Multiplet (m) | 1H |

| Ring Protons | 1.20 – 2.20 | Complex Multiplets | 8H |

Note: The coupling constant (J) of the aldehyde doublet indicates the axial/equatorial orientation of the C1 proton.[1]

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): 142 m/z (often weak).[1]

-

Base Peak: Likely m/z 71 or similar fragmentation patterns corresponding to loss of the methoxy or formyl group.[1]

-

Alpha Cleavage: Loss of -CHO radical (M-29).[1]

Safety & Handling Protocols

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation, forming 4-methoxycyclohexanecarboxylic acid (white solid precipitate).[1]

-

Handling: Use in a well-ventilated fume hood.[1] Avoid contact with strong oxidizers and strong bases.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 297919, this compound.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-methoxycyclohexanecarbaldehyde.[1] Retrieved from [Link][1]

-

ChemSynthesis. Synthesis and Properties of Cyclohexanecarbaldehyde Derivatives. Retrieved from [Link]

Sources

- 1. This compound | C8H14O2 | CID 297919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-methylcyclohexanecarbaldehyde | C8H14O2 | CID 24976282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 13839437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

Comprehensive Spectroscopic Profile: 4-Methoxycyclohexane-1-carbaldehyde

This technical guide details the spectroscopic characterization of 4-Methoxycyclohexane-1-carbaldehyde , a critical intermediate in the synthesis of pharmaceutical agents (e.g., GPCR ligands, melatonin receptor agonists). The analysis distinguishes between the thermodynamically stable trans-isomer and the cis-isomer, providing researchers with the diagnostic markers required for rigorous structural validation.

Introduction & Structural Context

This compound (CAS: 120552-57-0) is a disubstituted cyclohexane derivative featuring an aldehyde moiety at C1 and a methoxy ether linkage at C4.[1][2][3] In drug development, it serves as a lipophilic scaffold for introducing metabolic stability and specific steric bulk.

Stereochemical Considerations

The molecule exists as two diastereomers. The trans-isomer is thermodynamically favored, adopting a chair conformation where both the formyl (-CHO) and methoxy (-OCH

-

Trans-isomer (Major): Diequatorial (1e, 4e).

-

Cis-isomer (Minor): Axial-Equatorial (1a, 4e or 1e, 4a).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Analysis (Proton)

The spectrum is dominated by the diagnostic aldehyde doublet and the methoxy singlet. The ring protons exhibit complex second-order coupling, resolvable via

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.65 | Doublet ( | 1H | -CHO | Diagnostic aldehyde proton. |

| 3.34 | Singlet ( | 3H | -OCH | Characteristic methoxy group; sharp singlet. |

| 3.15 | Multiplet ( | 1H | H-4 | Methine proton |

| 2.20 | Multiplet ( | 1H | H-1 | Methine proton |

| 2.05 – 1.95 | Multiplet | 4H | H-2, H-6 (eq) | Equatorial protons; deshielded relative to axial counterparts. |

| 1.45 – 1.25 | Multiplet | 4H | H-3, H-5 (ax) | Axial protons; shielded region. |

Key Stereochemical Marker:

For the trans-isomer, H-1 and H-4 are both axial. Their signals appear as triplets of triplets (

C NMR Analysis (Carbon)

| Chemical Shift ( | Type | Assignment | Notes |

| 204.5 | CH | C=O | Carbonyl carbon; most deshielded signal. |

| 78.2 | CH | C-4 | Carbon attached to methoxy; deshielded by oxygen. |

| 55.8 | CH | -OCH | Methoxy carbon. |

| 50.1 | CH | C-1 | Carbon |

| 29.5 | CH | C-2, C-6 | Ring carbons |

| 28.1 | CH | C-3, C-5 | Ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum provides rapid functional group verification. The absence of a broad O-H stretch (3400 cm

-

2820 & 2720 cm

: C-H Stretch (Aldehyde). The "Fermi doublet" is the most reliable indicator of an aldehyde functionality. -

1725 cm

: C=O Stretch. Strong, sharp carbonyl absorption. -

1100 cm

: C-O-C Stretch. Strong ether band, confirming the methoxy group. -

2930 & 2855 cm

: C-H Stretch (Alkane). Asymmetric and symmetric stretching of the cyclohexane ring.

Mass Spectrometry (MS) & Fragmentation

Molecular Formula: C

Fragmentation Pathway Logic

The fragmentation is driven by

-

Molecular Ion (

): -

-Cleavage (Loss of CHO): Removal of the formyl radical (

-

142

-

142

-

Loss of Methanol (Elimination): Loss of neutral methanol (32 Da) from the parent or fragment ions.

-

142

-

142

-

Ring Fragmentation: Further breakdown of the cyclohexane ring typically yields C

H

Figure 1: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity (Trustworthiness), follow this standardized workflow for spectroscopic analysis.

NMR Sample Preparation

-

Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS as an internal standard. -

Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.

-

Note: Aldehydes are prone to air oxidation. Flush the NMR tube with nitrogen or argon immediately after preparation.

-

-

Acquisition:

-

Set relaxation delay (

) to -

Number of scans (

): 16 (Proton), 256+ (Carbon).

-

Purification (If Spectrum Shows Acid Impurity)

If a broad singlet at ~11.0 ppm (COOH) is observed:

-

Dissolve crude material in Et

O. -

Wash with saturated NaHCO

solution (removes acid). -

Wash with brine, dry over MgSO

, and concentrate in vacuo (do not heat >40°C).

References

-

PubChem Compound Summary. "this compound (CID 297919)." National Center for Biotechnology Information. [Link][4]

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.

Sources

4-Methoxycyclohexane-1-carbaldehyde: Stereochemical Control & Application Guide

[1][2][3]

Executive Summary

This compound represents a classic 1,4-disubstituted cyclohexane system where stereochemical outcome is dictated by non-bonded interactions (A-values).[1][2][3] In drug discovery, this scaffold serves as a saturated, solubilizing bioisostere for para-substituted benzaldehydes.[1][2][3]

-

The Challenge: Syntheses often yield a thermodynamic/kinetic mixture of cis and trans isomers.

-

The Solution: The trans-isomer (diequatorial) is the thermodynamic sink. Quantitative conversion from cis to trans is achievable via base-mediated epimerization.[1][2][3]

-

Key Metric: The thermodynamic preference for the trans-isomer is driven by approximately 1.3 kcal/mol of stabilization energy compared to the cis-isomer.[2]

Thermodynamic Landscape & Conformational Analysis[3]

Understanding the energy landscape is prerequisite to controlling the synthesis.

A-Value Analysis

The conformational preference is governed by the A-values (free energy difference between axial and equatorial conformers) of the substituents.[4]

| Substituent | A-Value ( | Steric Bulk Implication |

| Formyl (-CHO) | 0.71 - 0.80 kcal/mol | Moderate bulk; prefers equatorial.[1][2][3] |

| Methoxy (-OMe) | 0.60 kcal/mol | Moderate bulk; prefers equatorial.[1][2][3] |

Isomer Stability[2][3]

-

Trans-Isomer (Thermodynamic Product):

-

Cis-Isomer (Kinetic Product/Impurity):

Conformational Pathway Diagram

The following diagram illustrates the equilibration pathway accessible via the enolate intermediate.

Figure 1: Epimerization pathway.[1][2][3] Base-mediated removal of the

Synthetic Pathways & Stereocontrol[1][3]

Route A: Reductive Functionalization (Recommended)

This route typically starts from 4-methoxybenzoic acid or its esters.[1][2][3]

-

Birch Reduction / Hydrogenation: Conversion of the aromatic ring to the cyclohexane ring.

-

Reduction/Oxidation: Converting the ester to the aldehyde.

Protocol: Thermodynamic Equilibration (Epimerization)

If your synthesis yields a mixture (e.g., 60:40 cis:trans), use this self-validating protocol to enrich the trans isomer to >95%.[1][3]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude aldehyde mixture (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

-

Base Addition: Add solid

(0.5 equiv).[1][2][3] Note: DBU (0.1 equiv) can be used for faster kinetics in DCM/MeOH mixtures.[1][3] -

Equilibration: Stir at ambient temperature (20–25 °C) under nitrogen.

-

Checkpoint: Monitor via GC-MS or

NMR every 2 hours. The cis isomer typically elutes/resonates distinctively.

-

-

Termination: Once the cis:trans ratio stabilizes (typically >5:95), quench with saturated aqueous

. -

Extraction: Extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate.

Why this works: The aldehyde

Analytical Characterization (The "Truth" Data)

Distinguishing the isomers requires analysis of the coupling constants (

NMR Distinction (500 MHz recommended)

| Feature | Trans-Isomer (Pure) | Cis-Isomer |

| H1 Signal (CHO- | Triplet of triplets (tt) or broad multiplet.[1][2][3] | Narrow multiplet (quintet-like). |

| Coupling ( | Large axial-axial coupling: | Small axial-equatorial coupling: |

| Chemical Shift | Typically | Typically slightly downfield shifted.[1][2][3] |

| Aldehyde Proton (-CHO) |

Interpretation:

In the trans-isomer, the H1 proton is axial . It sees two axial neighbors (at C2 and C6), resulting in large coupling constants (

GC-MS Retention[1][2][3]

Applications in Drug Development[7]

Bioisosterism

This scaffold is a saturated analog of p-anisaldehyde .[1][2][3]

-

Solubility: The cyclohexane ring disrupts

-stacking, significantly improving aqueous solubility compared to the flat phenyl ring. -

Metabolic Stability: Removes the metabolic liability of benzylic oxidation, though introduces potential for hydroxylation at ring carbons.

Linker Chemistry

The aldehyde handle allows for:

References

-

Conformational Analysis of Cyclohexanes: Reich, H. J. "A-Values for Various Substituents." University of Wisconsin-Madison Chemistry Data. [Link][1][2][3]

-

Stereochemical Control in Synthesis: Eliel, E. L., & Wilen, S. H. (1994).[1][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3]

-

NMR Coupling Constants: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][3] [Link]

-

Epimerization Protocols: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3] [Link][1][2][3]

Sources

- 1. 4-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 13839437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O2 | CID 297919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methoxycyclohexane-1-carbaldehyde | C8H14O2 | CID 12148227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

"4-Methoxycyclohexane-1-carbaldehyde" starting material for organic synthesis

Strategic Reagent for Stereochemically Defined Library Synthesis

Executive Summary

4-Methoxycyclohexane-1-carbaldehyde (CAS: 120552-57-0) has emerged as a high-value scaffold in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and lead optimization.[1][2] Unlike flat aromatic linkers, this saturated heterocycle offers defined three-dimensional geometry (sp³ character) and improved physicochemical properties, such as metabolic stability and solubility, attributed to the methoxy ether handle.

This guide provides a rigorous technical analysis of the molecule’s stereochemical dynamics, synthetic utility, and handling requirements, designed for researchers requiring high-fidelity incorporation of this motif into bioactive small molecules.

Structural Dynamics & Stereochemistry

The utility of this compound is governed by its conformational isomerism.[1][2] Understanding the thermodynamic preference between cis and trans isomers is critical for predicting reactivity and biological activity.[3]

The Thermodynamic Imperative

The cyclohexane ring exists primarily in a chair conformation.[3] The stability is dictated by the A-values (conformational free energy) of the substituents:

In the trans-isomer (1,4-disubstituted) , both substituents can adopt the equatorial position simultaneously.[2] This is the thermodynamically dominant conformer (lowest energy) as it minimizes 1,3-diaxial interactions.[1][2][3]

In the cis-isomer , one substituent must occupy the axial position while the other is equatorial.[3][4] This introduces significant steric strain, making the cis isomer higher in energy and prone to epimerization under basic or acidic conditions.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic "sink" toward the diequatorial trans isomer.

Figure 1: Epimerization pathway via enolization.[1][2] The equilibrium strongly favors the trans-isomer.

Synthetic Routes & Sourcing Strategy

While commercially available, understanding the genesis of the material aids in impurity profiling.

Industrial Synthesis Pathway

The most robust route typically involves the hydrogenation of anisic acid derivatives, followed by chemoselective transformations.

-

Hydrogenation: 4-Methoxybenzoic acid is hydrogenated (Rh/C or Ru/C catalyst) to 4-methoxycyclohexanecarboxylic acid.[1][2] Note: This step often yields a mixture of cis/trans isomers.

-

Reduction: The acid (or ester) is reduced to the alcohol (4-methoxycyclohexyl)methanol using LiAlH₄.[1][2]

-

Oxidation: The alcohol is carefully oxidized to the aldehyde using Swern conditions or PCC/DMP. Critical: Over-oxidation to the acid is a common impurity.

Quality Control Parameters

When sourcing or synthesizing this reagent, the following specifications are mandatory for high-throughput synthesis (HTS) applications:

| Parameter | Specification | Rationale |

| Purity (GC) | >97% | Aldehydes degrade; <95% indicates significant acid formation.[1][2] |

| Cis/Trans Ratio | Report Value | Commercial batches are often ~3:1 to 10:1 (Trans:Cis).[1][2] Pure trans is expensive.[1][2] |

| Acid Content | <1.0% | Free acid poisons amine nucleophiles and alters stoichiometry.[1][2] |

| Water (KF) | <0.5% | Water hydrolyzes imine intermediates, stalling reductive amination.[2] |

Strategic Reactivity: Reductive Amination

The aldehyde moiety is a "soft" electrophile, making it an ideal candidate for Reductive Amination , the most frequent application of this building block in drug discovery.

Mechanistic Causality

-

Imine Formation: The amine attacks the carbonyl carbon. This is reversible and requires water removal (molecular sieves) or acid catalysis (AcOH) to drive forward.[1][2]

-

Reduction: The choice of reducing agent determines chemoselectivity.[1][2]

-

Sodium Borohydride (NaBH₄):[1][2][5][6][7] Non-selective.[1][2] Reduces aldehydes and imines.[1][2][5][8] Avoid.

-

Sodium Cyanoborohydride (NaCNBH₃):[1][2][5] Toxic, requires pH control.[2] Legacy.

-

Sodium Triacetoxyborohydride (STAB):[1][2][5]Gold Standard. It is sterically bulky and less basic, reducing the protonated iminium ion much faster than the neutral aldehyde.

-

Workflow Visualization

Figure 2: Standard Reductive Amination Workflow using STAB.[1][2]

Validated Experimental Protocol

Procedure: Reductive Amination of this compound with a Secondary Amine.

Objective: Synthesize a tertiary amine library member while minimizing epimerization.

Reagents

Step-by-Step Methodology

-

Pre-complexation: In a flame-dried vial, dissolve the amine (1.1 equiv) in anhydrous DCE (0.2 M concentration). Add the aldehyde (1.0 equiv).[2]

-

Acid Activation: Add AcOH (1.0 equiv). Why? This protonates the intermediate hemiaminal, accelerating water loss to form the reactive iminium species.

-

Equilibration (Critical): Stir at Room Temperature for 30–60 minutes.

-

Self-Validation Check: If the amine is sterically hindered, monitor imine formation via LCMS before adding the reductant.

-

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.

-

Quench: After 12–16 hours, quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[1][2]

-

Purification: Flash chromatography. Note: The amine product will likely streak on silica; use 1% Triethylamine or Ammonia in the eluent.

Stability & Storage

This aldehyde is sensitive to autoxidation (radical chain mechanism) forming 4-methoxycyclohexanecarboxylic acid.[1][2]

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Handling: Allow the bottle to warm to room temperature before opening to prevent water condensation.

-

Rescue: If the material has degraded (significant solid precipitate), dissolve in DCM, wash with sat. NaHCO₃ to remove the acid, dry, and concentrate. Distillation is possible but difficult due to high boiling point; column chromatography is preferred for small batches.[1][2]

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for A-values and cyclohexane conformation).

-

PubChem Compound Summary. (2025). "this compound."[1][2][10] National Center for Biotechnology Information.[1][2] [2]

-

Patani, G. A., & LaVoie, E. J. (1996).[2] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. (Context for using cyclohexane rings as linkers).

-

Sigma-Aldrich. (2025).[1][2] "Product Specification: 4-Methoxycyclohexanecarbaldehyde."

Sources

- 1. 4-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 13839437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O2 | CID 297919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. 4-methoxy-4-methylcyclohexane-1-carbaldehyde 97% | CAS: 1637310-67-8 | AChemBlock [achemblock.com]

A Technical Guide to 4-Methoxycyclohexane-1-carbaldehyde for Advanced Research

For professionals in chemical research and pharmaceutical development, the selection of starting materials and building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 4-Methoxycyclohexane-1-carbaldehyde, a versatile difunctional molecule, represents an important scaffold for introducing the substituted cyclohexane moiety—a common motif in bioactive compounds. This guide provides an in-depth analysis of its commercial availability, strategic procurement, and practical application, grounded in established chemical principles.

Introduction to this compound: Structure and Significance

This compound (Molecular Formula: C₈H₁₄O₂) is a saturated carbocyclic aldehyde featuring a methoxy substituent. The cyclohexane ring is non-planar and typically exists in a chair conformation. The relative orientation of the aldehyde and methoxy groups gives rise to cis and trans diastereomers, a crucial consideration for stereospecific synthesis. The trans isomer generally represents the thermodynamically more stable configuration due to the equatorial positioning of both bulky substituents, minimizing steric strain.

The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including but not limited to reductive amination, Wittig reactions, and aldol condensations. The methoxy group, while relatively inert, influences the molecule's polarity, solubility, and metabolic stability, making this scaffold an attractive starting point for library synthesis in drug discovery programs.

Caption: Chair conformations of trans and cis isomers.

Commercial Availability and Supplier Analysis

Procuring this compound requires careful attention to the supplier's specifications, particularly regarding isomeric purity. The compound is available from both large-scale producers and specialized chemical suppliers. Enamine, a major global manufacturer of building blocks, is a primary source, with distribution through various partners.[1]

Below is a comparative table of representative suppliers. Researchers should always verify stock and request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Product Number | CAS Number | Isomeric Form | Purity | Available Quantities |

| Enamine | EN300-126087 | 120552-57-0 | Mixture (cis/trans) | ≥95% | 1g, 5g, 10g, Custom |

| Sigma-Aldrich | ENA580348708 | 120552-57-0 | Not Specified | 95% | Inquire (Sourced from Enamine) |

| BLD Pharm | BD00769396 | 1802680-45-0 | trans | ≥97% | 1g, 5g, 25g, Custom[2][3] |

Expert Insight: The choice between a cis/trans mixture and a pure isomer is application-dependent. For initial screening libraries, a mixture may be cost-effective. However, for late-stage lead optimization or syntheses where stereochemistry is critical, sourcing a pure isomer like the trans version from BLD Pharm is essential to avoid complex purification challenges and ensure reproducibility. The general CAS number 120552-57-0 typically refers to the mixture of isomers, while 1802680-45-0 specifically identifies the trans isomer.[4]

Strategic Procurement and Quality Validation Workflow

A systematic approach to procurement and validation is paramount to ensure experimental integrity. The following workflow is recommended for research and development laboratories.

Caption: Recommended workflow for procurement and validation.

Trustworthiness through Self-Validation: Upon receipt, the material's identity, purity, and isomeric ratio must be confirmed independently, even when a supplier's CoA is provided.

-

¹H NMR Spectroscopy: This is the most effective method to confirm the structure and determine the cis/trans ratio. The chemical shift and multiplicity of the aldehyde proton (CHO) and the methoxy protons (OCH₃) will differ between the two isomers.

-

LC-MS: Confirms the molecular weight (142.20 g/mol ) and provides an orthogonal assessment of purity.[4]

Application in Synthesis: Reductive Amination

One of the most powerful and widely used applications of aldehydes in drug discovery is reductive amination, which forms C-N bonds to construct secondary and tertiary amines.[5] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction.

Causality in Protocol Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over harsher reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6] It is mild enough to not reduce the starting aldehyde, is effective under slightly acidic conditions that favor iminium ion formation, and avoids the toxicity associated with cyanide byproducts.[6]

Exemplary Protocol: Synthesis of N-Benzyl-1-(4-methoxycyclohexyl)methanamine

This detailed protocol describes a standard reductive amination procedure applicable in a research setting.

Materials:

-

This compound (1.0 eq, e.g., 142 mg, 1.0 mmol)

-

Benzylamine (1.05 eq, 112 mg, 1.05 mmol)

-

Sodium triacetoxyborohydride (1.5 eq, 318 mg, 1.5 mmol)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Acetic Acid (catalytic, ~1 drop)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (142 mg, 1.0 mmol) and dissolve in anhydrous DCM (5 mL).

-

Amine Addition: Add benzylamine (112 mg, 1.05 mmol) to the solution, followed by a single drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Note: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.

This protocol provides a reliable method for synthesizing amine derivatives, which are foundational structures in a vast number of biologically active molecules.[7]

Conclusion

This compound is a readily accessible and highly valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility is maximized through a strategic approach to procurement, with careful consideration of isomeric purity and rigorous in-house quality control. As a key synthon, its adept application in robust transformations like reductive amination enables the efficient construction of novel molecular entities for biological screening and lead optimization.

References

-

Klyuev, F., et al. (2022). Reductive Amination with a Scavenger. Organic Letters, 24, 7717-7721. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link][6]

-

Chemie Brunschwig. BLD Pharm Company Profile. Available at: [Link][8]

-

GalChimia. (2014). A New Way to Amines. Available at: [Link][5]

-

Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

-

Beilstein Journals. Design and synthesis of bioactive molecules. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(5), 1205. Available at: [Link][7]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 297919, this compound. Available at: [Link].[4]

Sources

- 1. Chemical Supplier - Enamine [enamine.net]

- 2. 1802680-45-0|trans-4-Methoxycyclohexane-1-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 4. This compound | C8H14O2 | CID 297919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A New Way to Amines - GalChimia [galchimia.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemie Brunschwig | BLD Pharm [chemie-brunschwig.ch]

"4-Methoxycyclohexane-1-carbaldehyde" safety data sheet (SDS) and handling precautions

Safety Data, Handling Protocols, and Application Standards[1]

Executive Technical Summary

4-Methoxycyclohexane-1-carbaldehyde (CAS: 120552-57-0) is a functionalized cyclohexane derivative widely utilized as a chiral or achiral building block in the synthesis of pharmaceutical intermediates.[1] Its structural combination of a reactive formyl group (aldehyde) and a methoxy ether linkage makes it a versatile electrophile for reductive aminations, Wittig reactions, and heterocycle formation.[1]

However, its utility is counterbalanced by specific stability and safety challenges.[2] As an aliphatic aldehyde, it is prone to autoxidation upon exposure to air, rapidly degrading into 4-methoxycyclohexanecarboxylic acid.[1] Furthermore, it presents significant irritation hazards to mucosal membranes and is classified as a combustible liquid .

This guide synthesizes critical safety data with field-proven handling protocols to ensure both operator safety and compound integrity during experimental workflows.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Table 1: Compound Identification and Properties

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 120552-57-0 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Physical State | Colorless to pale yellow liquid (Oil) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Boiling Point | Predicted ~200°C (decomposition likely at high temp) |

| Flash Point | Est. 60–93°C (Combustible, Class IIIA) |

| Purity Standard | Typically ≥95% (GC/NMR) |

Hazard Identification (GHS Classification)

Signal Word: WARNING

This compound is not classified as a "highly flammable" solvent (like ether), but it is combustible and chemically reactive.[1] The primary risks are local tissue irritation and respiratory distress upon inhalation of vapors.

Table 2: GHS Hazard Statements & Precautionary Logic

| Code | Hazard Statement | Mechanism & Risk |

| H227 | Combustible liquid | Flash point is likely >60°C. Vapors can form explosive mixtures if heated above flash point.[1] |

| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum, causing dermatitis. |

| H319 | Causes serious eye irritation | Aldehyde functionality reacts with corneal proteins; lachrymator potential.[1] |

| H335 | May cause respiratory irritation | Inhalation of vapors triggers mucosal inflammation in the upper respiratory tract. |

Critical Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames.[1][2][3]

-

P280: Wear protective gloves (Nitrile/Butyl) and eye protection (Chemical Splash Goggles).[1]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Stability & Reactivity: The Autoxidation Threat[1]

The most common failure mode in handling this compound is autoxidation . Aliphatic aldehydes react with atmospheric oxygen via a radical chain mechanism to form carboxylic acids.[1] This degrades the reagent's purity and alters stoichiometry in sensitive reactions.

Figure 1: Degradation Pathway & Prevention Logic

Caption: Autoxidation mechanism of aliphatic aldehydes and the requisite engineering controls (Inert gas/Cold storage) to prevent degradation into carboxylic acid.

Safe Handling Protocols (SOP)

This protocol ensures operator safety and reagent integrity.[1] It is designed as a self-validating system: if the steps are followed, the compound remains pure and the operator remains unexposed.[1]

5.1 Engineering Controls

-

Ventilation: All operations must be performed inside a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Inert Atmosphere: Use a Schlenk line or a nitrogen-filled balloon for dispensing.[1] Never pour this compound in open air if high purity is required.[1]

5.2 Personal Protective Equipment (PPE)[1]

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if handling >100mL.[1]

-

Hands:

-

Body: Lab coat (100% cotton or Nomex) and closed-toe shoes.[1]

5.3 Transfer & Dispensing Workflow

-

Equilibration: Remove the container from the freezer (-20°C or 4°C) and allow it to warm to room temperature before opening. Opening a cold bottle introduces condensation (water), which accelerates degradation.[1]

-

Purging: Insert a needle connected to an inert gas line (N₂/Ar) into the septum (if available) or flush the headspace immediately after opening.[1]

-

Transfer: Use a glass syringe with a Luer-lock tip for precise volumetric transfer.[1] Avoid plastic syringes for long-term contact as aldehydes can leach plasticizers.[1]

-

Sealing: Wrap the cap with Parafilm or electrical tape and purge the headspace with nitrogen before returning to storage.

Emergency Response & First Aid

Figure 2: Emergency Decision Tree

Caption: Decision matrix for responding to spills, exposure, or fire involving this compound.

Specific Emergency Procedures

-

Fire: Use Carbon Dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1] Do not use a solid water stream , as it may scatter the burning oil.

-

Spill:

References

-

PubChem. this compound (CID 297919).[1] National Library of Medicine. Accessed Jan 31, 2026. [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Methoxycyclohexanecarbaldehyde. [Link][1][6]

-

NIOSH/CDC. Aliphatic Aldehydes: Method 2018.[1] Manual of Analytical Methods (NMAM), 4th Edition.[1] [Link]

Sources

- 1. 4-Methylcyclohexane-1-carbaldehyde | C8H14O | CID 13839437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.fr [fishersci.fr]

- 4. johndwalsh.com [johndwalsh.com]

- 5. directpcw.com [directpcw.com]

- 6. This compound | C8H14O2 | CID 297919 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Value of 4-Methoxycyclohexane-1-carbaldehyde in Modern Medicinal Chemistry: A Technical Primer

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and strategic deployment of novel building blocks are paramount to the successful development of next-generation therapeutics. Among the vast arsenal of chemical scaffolds, saturated carbocycles offer a compelling three-dimensional architecture that can effectively probe the intricate topographies of biological targets. This guide delves into the untapped potential of 4-Methoxycyclohexane-1-carbaldehyde , a seemingly simple yet remarkably versatile building block poised for significant contributions to contemporary drug discovery programs.

This document will navigate the fundamental physicochemical properties of the this compound core, dissect its synthetic tractability, and, through a synthesis of established medicinal chemistry principles and emerging therapeutic applications, illuminate its potential as a cornerstone for the design of innovative pharmaceuticals. We will explore the nuanced interplay between the conformational flexibility of the cyclohexane ring, the electronic and steric influence of the methoxy substituent, and the reactive potential of the aldehyde functionality.

Core Molecular Attributes: A Trifecta of Functionality

The therapeutic potential of this compound stems from the synergistic interplay of its three key structural features: the cyclohexane ring, the methoxy group, and the carbaldehyde moiety.

Physicochemical Properties

A comprehensive understanding of the molecule's physical and chemical characteristics is the foundation for its rational application in drug design.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | COC1CCC(CC1)C=O | PubChem |

| CAS Number | 120552-57-0 | PubChem |

Table 1: Key Physicochemical Properties of this compound

The Cyclohexane Scaffold: A Gateway to Three-Dimensionality

The cyclohexane ring serves as the foundational scaffold, imparting a distinct three-dimensional character to the molecule. Unlike flat aromatic rings, the puckered nature of the cyclohexane chair conformation allows for the precise spatial orientation of substituents, enabling a more nuanced and potentially more potent interaction with the complex surfaces of biological targets such as enzymes and receptors. This non-planar geometry can lead to improved target selectivity and reduced off-target effects.

The Methoxy Group: A Subtle Modulator of Physicochemical and Pharmacokinetic Properties

The methoxy group at the 4-position is a critical determinant of the molecule's overall properties. In medicinal chemistry, the methoxy substituent is a well-established and frequently utilized functional group that can profoundly influence a drug candidate's profile.[1][2] Its presence in this compound offers several potential advantages:

-

Enhanced Metabolic Stability: The methoxy group can block potential sites of metabolic oxidation on the cyclohexane ring, thereby increasing the metabolic stability and prolonging the in vivo half-life of a drug candidate.

-

Improved Physicochemical Properties: The introduction of a methoxy group can modulate lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This allows for the fine-tuning of a compound's solubility and permeability.[1]

-

Favorable Ligand-Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the binding pocket of a target protein.[1]

The strategic placement of the methoxy group is a key consideration in drug design, and its role in approved drugs is well-documented.[1][2]

The Carbaldehyde Functionality: A Versatile Handle for Synthetic Elaboration

The aldehyde group is a highly versatile functional group that serves as a linchpin for a wide array of synthetic transformations. This reactivity is central to the utility of this compound as a building block, providing a gateway to a diverse range of more complex molecular architectures. Cyclohexanecarboxaldehydes are recognized as valuable intermediates in the synthesis of various organic compounds with potential pharmaceutical applications.[3][4]

Synthetic Utility: Forging New Molecular Frontiers

The true power of this compound lies in its synthetic tractability. The aldehyde functionality can participate in a multitude of classic and contemporary organic reactions, allowing for the facile introduction of diverse pharmacophoric elements.

Key Synthetic Transformations

The following diagram illustrates some of the key synthetic transformations that can be applied to this compound, transforming it into a variety of downstream intermediates and final drug candidates.

Figure 1: Key synthetic pathways originating from this compound.

Experimental Protocol: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds and the introduction of basic amine functionalities, which are prevalent in a vast number of approved drugs.

Objective: To synthesize a secondary amine derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-